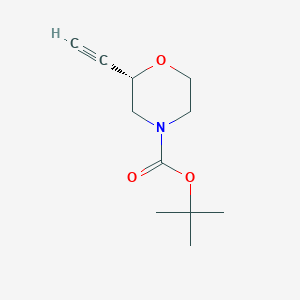
2-(ethylamino)-1,3-thiazole-5-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(ethylamino)-1,3-thiazole-5-carbaldehyde (2-EATC) is an organic compound with a variety of uses in the fields of chemistry, biochemistry, and medicine. It is a derivative of thiazole and has been used in the synthesis of a variety of compounds, including drugs and other biologically active molecules. It has also been used in the study of enzymes, such as cytochrome P450, and in the development of new drugs. 2-EATC has potential applications in the treatment of cancer, neurological disorders, and other diseases.
Wirkmechanismus
2-(ethylamino)-1,3-thiazole-5-carbaldehyde acts as a substrate for cytochrome P450 enzymes. In the presence of an appropriate enzyme, this compound is converted to its active form, which binds to the enzyme’s active site. This binding triggers a series of reactions that lead to the formation of a product, which is then released from the enzyme.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In animal models, it has been shown to have anti-inflammatory, anti-cancer, and anti-oxidant effects. It has also been shown to have a protective effect against certain neurological disorders, such as Alzheimer’s disease. In addition, this compound has been shown to have a protective effect against oxidative stress, which is a major contributor to aging and disease.
Vorteile Und Einschränkungen Für Laborexperimente
2-(ethylamino)-1,3-thiazole-5-carbaldehyde has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is readily available. It is also relatively stable and can be stored for long periods of time. However, this compound is relatively toxic and should be handled with care. In addition, it can be difficult to synthesize in high yields and can be difficult to purify.
Zukünftige Richtungen
There are numerous potential future directions for the use of 2-(ethylamino)-1,3-thiazole-5-carbaldehyde. It could be used in the development of new drugs for the treatment of cancer, neurological disorders, and other diseases. It could also be used in the study of enzymes and in the development of new catalysts. In addition, it could be used in the synthesis of a variety of biologically active molecules, such as drugs and other compounds. Finally, it could be used in the study of aging and oxidative stress.
Synthesemethoden
2-(ethylamino)-1,3-thiazole-5-carbaldehyde is synthesized by the reaction of ethyl amine and thiazole-5-carbaldehyde. The reaction is carried out in aqueous solution at room temperature. The reaction is catalyzed by an acid or base, such as hydrochloric acid or sodium hydroxide. The product is isolated by filtration and purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
2-(ethylamino)-1,3-thiazole-5-carbaldehyde has been used in a variety of scientific research applications. It has been used in the synthesis of biologically active molecules, such as drugs and other compounds. It has also been used in the study of enzymes, such as cytochrome P450, and in the development of new drugs. In addition, this compound has been used in the study of cancer, neurological disorders, and other diseases.
Eigenschaften
IUPAC Name |
2-(ethylamino)-1,3-thiazole-5-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2OS/c1-2-7-6-8-3-5(4-9)10-6/h3-4H,2H2,1H3,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGVAOWFNUPSSTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC=C(S1)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butyl N-[(2S)-1-amino-3-methoxypropan-2-yl]carbamate](/img/structure/B6618772.png)







![9-methyl-1,9-diazaspiro[5.5]undecane](/img/structure/B6618833.png)

![2-[3-(trifluoromethyl)-1,2-oxazol-5-yl]ethan-1-amine](/img/structure/B6618853.png)
